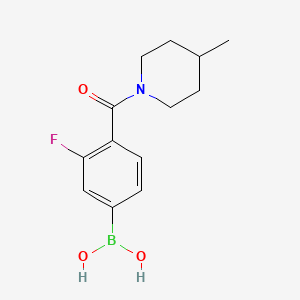
3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid
Übersicht
Beschreibung
“3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 251.07 and is solid in its physical form . The compound is known for its unique properties and applications.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This indicates the presence of carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 251.07 .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Saccharide Recognition
- Research Application: Phenylboronic acids, including structures similar to 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, have been utilized for optical modulation and saccharide recognition. They demonstrate a capacity for quenching near-infrared fluorescence in response to saccharide binding, showing potential for selective recognition of certain saccharides (Mu et al., 2012).
Enzyme-free Glucose Sensing
- Research Application: Derivatives of phenylboronic acid, including fluoro-containing versions, have been synthesized for enzyme-free glucose sensing at physiological conditions. This indicates their potential use in medical diagnostics and monitoring, especially for conditions like diabetes (Bao et al., 2021).
Molecular Structure and Synthesis
- Research Application: The molecular structure and synthesis process of phenylboronic acids, including fluorine-substituted versions, have been studied to develop efficient and practical synthesis methods. This research is crucial for the scalable production of these compounds for various applications (Qiu et al., 2009).
Recognition of Hydrophilic Compounds
- Research Application: Fluoroalkylated end-capped acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds, including phenylboronic acids, from aqueous to organic media. This highlights their potential in chemical separation and purification processes (Sawada et al., 2000).
Enantiomeric Analysis in Chemical Studies
- Research Application: The chemical-shift anisochrony for the fluorine signal in enantiomerically enriched phenylboronic acid derivatives, including this compound, is used for enantiomeric analysis. This is important in the pharmaceutical industry and for understanding the stereochemical properties of drugs (Navratilova, 2001).
Spectroscopy and Adsorption Mechanism Studies
- Research Application: The study of substituent type and position on phenylboronic acids using spectroscopy techniques, including FT-IR and Raman spectroscopy, helps in understanding the adsorption mechanism of these compounds. This is crucial for applications in catalysis and material science (Piergies et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Eigenschaften
IUPAC Name |
[3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDBICSBLSVBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




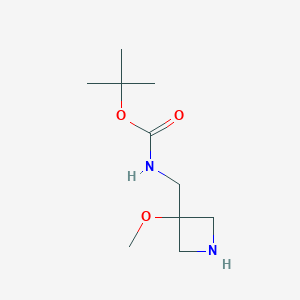
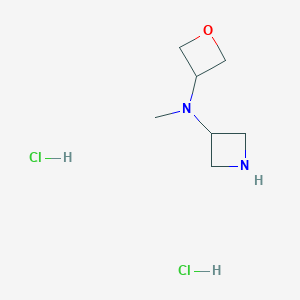
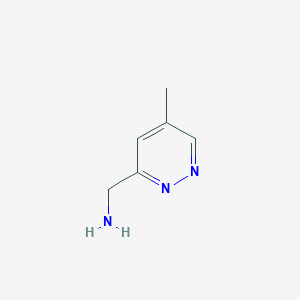
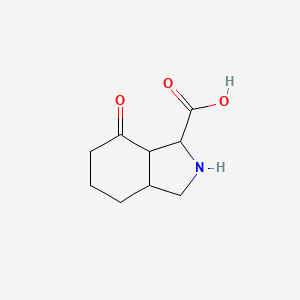
![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
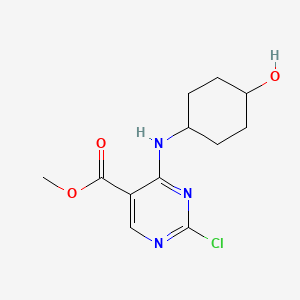
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
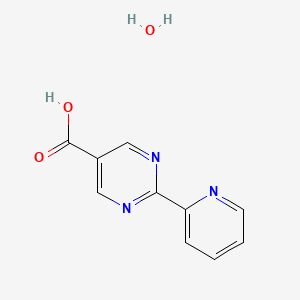
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)
